![molecular formula C20H14ClF3N2O3 B2381594 3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine CAS No. 338402-10-1](/img/structure/B2381594.png)
3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C20H14ClF3N2O3 . It has an average mass of 422.785 Da and a monoisotopic mass of 422.064514 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a trifluoromethyl group, a chloro group, and a benzyl group that is further substituted with a nitrobenzyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, reactions at the benzylic position (the position next to the benzene ring) are common and include free radical reactions .Scientific Research Applications
Photoluminescent Properties
A study explored the derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, closely related to the chemical . They synthesized derivatives by substituting benzyl bromide with various groups, including 4-nitrobenzyl bromide. These derivatives displayed photoluminescent (PL) properties, with the spectrum maxima ranging between 510 nm and 571 nm, indicating potential applications in photoluminescent materials and optoelectronics. The absolute luminescence quantum yields (ALQY) and the PL properties in different conditions were detailed, providing valuable insights into their photophysical behavior (Weng et al., 2018).
Tautomerism in Pyridine Derivatives
Another study focused on the tautomerism in derivatives of aminonicotinic acids, a group that is structurally similar to the chemical . Specifically, the study examined the 13C NMR spectra of various derivatives, including p-nitrobenzoyl aminopyridines. The research provided insights into the structural dynamics of these compounds, offering valuable information on their chemical behavior and potential applications in chemical synthesis and pharmaceuticals (Smrčková et al., 1994).
Crystallographic Insights
The compound fluazinam, which shares structural similarities with the chemical , especially in the pyridine and trifluoromethyl components, was studied for its crystal structure. The study provided detailed information on the molecular geometry, hydrogen bonding, and three-dimensional network formation, contributing to a deeper understanding of the structural properties of similar compounds (Jeon et al., 2013).
Synthesis Under Specific Conditions
Research on the synthesis of side-chain fluorinated heterocyclic compounds, including those substituted with fluoronitrobenzyl groups, was conducted using microwave irradiation. This method proved efficient and improved yield compared to previous methods, indicating the compound's potential in various chemical synthesis applications (Loghmani-Khouzani et al., 2005).
Future Directions
properties
IUPAC Name |
3-chloro-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-18-10-15(20(22,23)24)11-25-19(18)9-13-3-7-17(8-4-13)29-12-14-1-5-16(6-2-14)26(27)28/h1-8,10-11H,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWISTXUBJXQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)
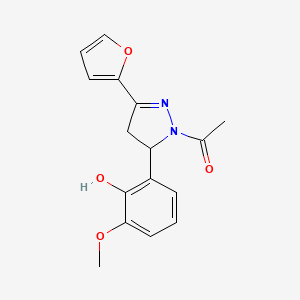
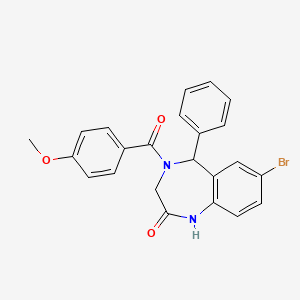
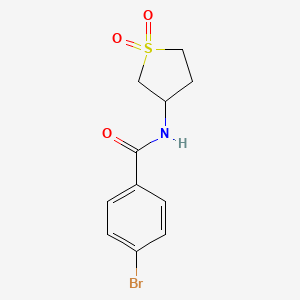
![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)
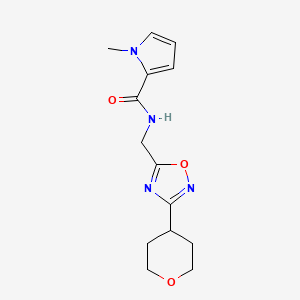
![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)

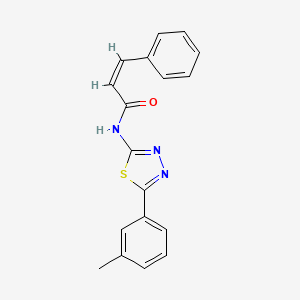
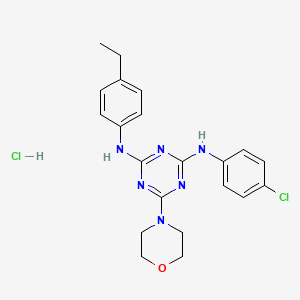
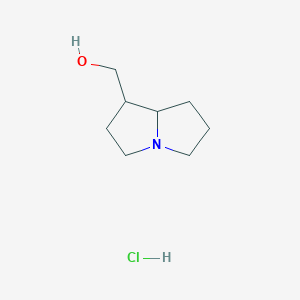
![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)